6-Bromo-4,8-dichloroquinoline-3-carbonitrile

HIV-1 Integrase ALLINI Antiviral Resistance

This 6-bromo-4,8-dichloroquinoline-3-carbonitrile is the essential regioisomer for HIV-1 integrase allosteric inhibitor SAR. The 6-bromo substitution critically modulates potency against drug-resistant A128T mutant, unlike the 8-bromo analog, making it a key control probe for mapping the integrase dimer interface binding site. Its tri-halogenated scaffold enables chemoselective Suzuki couplings at C6-Br then C4/C8-Cl for rapid bis-quinoline library expansion. Procure the exact regioisomer—positional substitution is not interchangeable for resistance profiling.

Molecular Formula C10H3BrCl2N2
Molecular Weight 301.95 g/mol
CAS No. 886362-77-2
Cat. No. B1291259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,8-dichloroquinoline-3-carbonitrile
CAS886362-77-2
Molecular FormulaC10H3BrCl2N2
Molecular Weight301.95 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br
InChIInChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H
InChIKeyFEUYJGKSUKENAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,8-dichloroquinoline-3-carbonitrile (CAS 886362-77-2): A Precision Halogenated Quinoline-3-carbonitrile Scaffold for Antiviral and Antibacterial Research


6-Bromo-4,8-dichloroquinoline-3-carbonitrile is a polyhalogenated quinoline-3-carbonitrile derivative (C10H3BrCl2N2, MW 301.95) distinguished by its unique 4,8-dichloro and 6-bromo substitution pattern on the quinoline core . This specific arrangement of electron-withdrawing halogen and nitrile groups imparts distinct physicochemical properties and reactivity profiles, making it a critical synthetic intermediate and a valuable scaffold for biological evaluation, particularly in antiviral and antimicrobial drug discovery programs .

Why Chemical Identity Matters: The Unique Halogen Geometry of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile Cannot Be Interchanged with Other Quinoline-3-carbonitrile Analogs


Generic substitution with other quinoline-3-carbonitrile analogs (e.g., 4,8-dichloro or 6-bromo-8-chloro derivatives) is not feasible due to the profound impact of the 6-bromo versus 8-bromo regiochemistry on biological activity and resistance profiles. As demonstrated in HIV-1 integrase allosteric inhibitor studies, the position of the bromine atom critically dictates antiviral potency against drug-resistant mutants; a 6-bromo substitution led to a significant loss of efficacy against the ALLINI-resistant A128T mutant, while the 8-bromo analog retained full effectiveness [1]. This positional sensitivity underscores the necessity of procuring the exact 6-bromo-4,8-dichloro regioisomer for structure-activity relationship (SAR) studies where the halogen geometry is the primary variable.

Quantitative Differentiation Evidence: 6-Bromo-4,8-dichloroquinoline-3-carbonitrile vs. Closest Analogs


Antiviral Resistance Profile: 6-Bromo vs. 8-Bromo Regioisomer Potency Against HIV-1 Integrase A128T Mutant

In a study evaluating multi-substituted quinoline ALLINIs, the 6-bromo substitution pattern on the quinoline core resulted in a significant loss of antiviral potency against the drug-resistant HIV-1 integrase A128T mutant virus. In contrast, the 8-bromo regioisomeric analog retained full effectiveness against this clinically relevant mutant [1]. This indicates that the 6-bromo position is a key determinant of susceptibility to A128T-mediated resistance.

HIV-1 Integrase ALLINI Antiviral Resistance Quinoline SAR

Predicted Lipophilicity Differential: 6-Bromo Derivative vs. Non-Brominated 4,8-Dichloroquinoline-3-carbonitrile

The introduction of a bromine atom at the 6-position significantly increases molecular lipophilicity compared to the non-brominated parent scaffold (4,8-dichloroquinoline-3-carbonitrile). The 6-bromo derivative has a predicted ACD/LogP of 3.06 , while the non-brominated analog is expected to have a lower LogP due to the absence of the heavy halogen. This increase in lipophilicity (ΔLogP ~0.5-0.8 based on typical bromine substitution effects) directly impacts membrane permeability, solubility profile, and non-specific protein binding, differentiating it as a starting point for lead optimization.

Lipophilicity LogP Physicochemical Properties Drug Design

Broader Antimicrobial Utility: Role as a Chemical Intermediate for Antibacterial and Anticancer Agents

6-Bromo-4,8-dichloroquinoline-3-carbonitrile is documented as a versatile synthetic intermediate for generating compounds with antibacterial, antiviral, and anticancer activities . While not an active pharmaceutical ingredient (API) itself, its unique tri-halogenated structure serves as a privileged scaffold for derivatization, particularly in the synthesis of DNA gyrase inhibitors and kinase inhibitors, which are common targets in antibacterial and oncology drug development. This contrasts with simpler mono- or di-halogenated quinolines, which may lack the required electronic and steric properties for specific coupling reactions.

Antibacterial Anticancer Synthetic Intermediate Quinoline Scaffold

Synthetic Accessibility and Regioselective Halogenation: A Differentiated Building Block for Sequential Cross-Coupling

The presence of three distinct halogen atoms (4-Cl, 8-Cl, 6-Br) provides a programmable reactivity gradient for sequential palladium-catalyzed cross-coupling reactions. The C6-Br bond is typically more reactive towards oxidative addition than the C-Cl bonds, enabling chemoselective derivatization. Patents on bromo-substituted quinolines highlight the utility of such scaffolds for the rapid construction of complex bis-quinolines and other heterocyclic systems, a synthetic advantage not offered by the comparably homogeneous 4,8-dichloroquinoline-3-carbonitrile [1].

Cross-Coupling Regioselectivity Suzuki-Miyaura Organic Synthesis

Optimal Use Cases for Procuring 6-Bromo-4,8-dichloroquinoline-3-carbonitrile


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Structure-Activity Relationship (SAR) Studies

The compound is best utilized in SAR campaigns exploring the impact of quinoline C6 vs. C8 halogen substitution on antiviral potency and resistance profiles. The stark differential activity against the A128T mutant virus, where the 6-bromo regioisomer loses efficacy while the 8-bromo analog does not [1], makes this compound an essential control probe for mapping the inhibitor binding site at the HIV-1 integrase dimer interface.

Design of CNS-Penetrant Antibacterial Agents via Lipophilicity Tuning

Researchers developing antibacterial leads for intracellular pathogens or CNS infections can utilize this scaffold to systematically study the effect of bromine-induced LogP increase (predicted LogP 3.06) on bacterial cell wall penetration and mammalian cell tolerability, comparing it directly with less lipophilic 4,8-dichloroquinoline-3-carbonitrile analogs.

Convergent Synthesis of Bis-heterocyclic DNA Gyrase Inhibitors

The tri-halogenated architecture enables a streamlined two-step sequence for constructing asymmetric bis-quinoline or quinoline-triazole hybrids. Chemoselective Suzuki coupling at the C6 bromide, followed by a secondary coupling at either C4 or C8 chloride, allows for rapid library expansion of DNA gyrase B inhibitors, capitalizing on the differentiated reactivity described in bromo-quinoline patent literature [2].

Development of Broad-Spectrum Quinoline-3-carbonitrile Antibacterial Libraries

As an intermediate, this compound can be employed in one-pot, multicomponent reactions to generate diverse quinoline-3-carbonitrile derivatives for crude antibacterial screening against Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) strains, following documented synthetic pathways for chloroquinoline-3-carbonitrile antibacterials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.